5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid involves several key steps, including the reduction of acetoxymethyl derivatives leading to bis(hydroxymethyl)furans, and the subsequent reaction with nucleophiles to form bis(phosphonomethyl)furans (Pevzner, 2002). Additionally, halomethyl derivatives undergo bromination and are transformed into valuable organophosphorus derivatives through reactions with secondary amines and sodium butanethiolate (Pevzner, 2003).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of a tert-butyl group which significantly affects the compound's reactivity and properties. NMR spectroscopy studies reveal the downfield shift of substituent signals adjacent to the tert-butyl group, indicating the steric influence of the bulky group on the molecular structure (Pevzner, 2002).
Chemical Reactions and Properties
The chemical reactivity of derivatives shows a varied response to different nucleophilic agents, demonstrating the compound's versatile chemical behavior. Notably, the presence of a tert-butyl group alongside halomethyl or phosphonomethyl groups allows for a wide range of substitution reactions that yield numerous organophosphorus derivatives (Pevzner, 2003).
Physical Properties Analysis
The physical properties of this compound derivatives are influenced by the compound's molecular structure. The bulky tert-butyl group and the presence of hydroxymethyl and phosphonomethyl groups contribute to the compound's solubility, melting point, and boiling point, though specific data on these physical properties require further experimental determination.
Chemical Properties Analysis
The compound exhibits a broad range of chemical properties, including reactivity towards nucleophilic substitution and the ability to undergo phosphorylation and halogenation reactions. These properties are essential for the synthesis of various organophosphorus compounds and for further functionalization of the furan ring (Pevzner, 2003).
Scientific Research Applications
Synthesis and Reactivity
Reduction of acetoxymethyl derivatives of 5-tert-butylfuran-3-carboxylic acid leads to the formation of bis(hydroxymethyl)furans, which are involved in reactions with sodium diethyl phosphite. This synthesis highlights the importance of the tert-butyl substituent in shielding the chloromethyl group, affecting the reactivity of the compound (Pevzner, 2002).
Biocatalytic Synthesis
A study demonstrated the biocatalytic synthesis of various furan carboxylic acids, including 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), using Comamonas testosteroni SC1588 cells. This synthesis process is promoted by adding histidine and increasing cell concentrations, highlighting the potential of microbial pathways in synthesizing furan derivatives (Wen, Zhang, Zong, & Li, 2020).
Halomethyl Derivatives and Reactions with Nucleophiles
The synthesis of halomethyl derivatives of 5-tert-butylfuran-2-carboxylic acid and their reactions with various nucleophilic agents demonstrate the compound's versatility in forming organophosphorus derivatives. These derivatives have shown potential in forming substitution products with secondary amines and sodium butanethiolate (Pevzner, 2003).
Diels-Alder Reaction
The compound has been used in the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its utility in Diels-Alder reactions. This reaction is crucial in synthesizing complex organic molecules, indicating the compound's role in advanced organic synthesis (Padwa, Brodney, & Lynch, 2003).
Production of Acid Chloride Derivatives
The production of acid chloride derivatives from biomass-derived furans, such as 5-(chloromethyl)furan-2-carbonyl chloride, using tert-butyl hypochlorite, demonstrates the compound's relevance in green chemistry and biofuel production (Dutta, Wu, & Mascal, 2015).
Synthesis of Furoic Acids
The synthesis of mono-and bisphosphosphorylated esters of furoic acids, where 5-(diethoxyphosphorylmethyl)-2-(ethoxycarbonylmethylthiomethyl)furan-3-carboxylic acid is a key intermediate, illustrates the compound's application in creating diverse organophosphorus derivatives (Pevzner & Stepanova, 2020).
properties
IUPAC Name |
5-tert-butyl-4-(hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6-8(10(13)14)7(5-12)9(15-6)11(2,3)4/h12H,5H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSKGVGFTCCVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C(C)(C)C)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345084 | |
Record name | 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
462068-43-5 | |
Record name | 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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